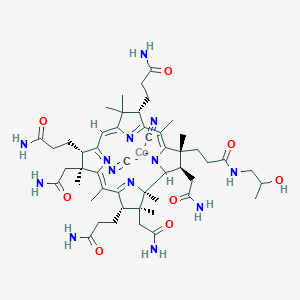

Cobinamide dicyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Vitamin B12 Biosynthesis

Dicyanocobinamide serves as a crucial intermediate in the complex pathway for vitamin B12 synthesis in bacteria. Studying its interaction with enzymes involved in this process can provide valuable insights into:

- Regulation of B12 biosynthesis: Researchers can use CN2-Cbi to investigate how different factors, such as gene expression and environmental conditions, regulate the production of vitamin B12. This knowledge can be crucial for improving the production efficiency of B12 in industrial settings.

- Identification of novel enzymes: Studying the enzymes that convert CN2-Cbi into other B12 precursors can lead to the discovery of new enzymes involved in the pathway. This can further our understanding of B12 biosynthesis and potentially identify ways to manipulate the process for specific purposes [].

Elucidating Cobalamin-Dependent Enzyme Mechanisms

CN2-Cbi, due to its structural similarity to cobalamin, can be used as a tool to study the mechanisms of cobalamin-dependent enzymes. These enzymes play vital roles in various cellular processes, including:

- Methylmalonyl-CoA mutase: This enzyme is essential for fatty acid metabolism and its dysfunction can lead to a metabolic disorder called methylmalonic acidemia []. Studying the interaction of CN2-Cbi with this enzyme can help researchers understand how cobalamin facilitates its enzymatic activity.

- Ribose-phosphate isomerase: This enzyme is involved in nucleotide biosynthesis, which is crucial for DNA and RNA production. Studying the interaction of CN2-Cbi with this enzyme can shed light on how cobalamin-dependent enzymes function in general [].

These investigations can contribute to a broader understanding of cobalamin-dependent enzymatic mechanisms, potentially leading to the development of new drugs or therapies for cobalamin-deficiency related disorders.

Development of Novel B12 Derivatives

Dicyanocobinamide, with its unique chemical structure, can serve as a starting point for the development of novel B12 derivatives with potentially improved properties. These derivatives could be:

- More stable: Modifications based on CN2-Cbi might lead to B12 derivatives with increased stability, making them more suitable for use in certain applications like food fortification or pharmaceutical formulations [].

- Targeted delivery: By attaching specific molecules to CN2-Cbi, researchers might be able to develop B12 derivatives that can be delivered more effectively to specific cells or tissues in the body.

Cobinamide dicyanide is a cobalt-containing compound derived from cobinamide, which is a precursor to vitamin B12. It consists of a cobalt ion coordinated with two cyanide ligands, and its chemical formula is . This compound is notable for its high affinity for cyanide ions, making it a potent antidote for cyanide poisoning. Cobinamide dicyanide exhibits significant antioxidant properties, neutralizing reactive oxygen species and providing cellular protection against oxidative stress caused by toxins such as cyanide and hydrogen sulfide .

Dicyanocobinamide functions as a co-activator for soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating blood vessel relaxation []. It binds to the N-terminal region of sGC, similar to how forskolin activates adenylyl cyclase enzymes []. This activation leads to increased production of cyclic guanosine monophosphate (cGMP), a molecule involved in vasodilation (blood vessel widening) [].

The biological activity of cobinamide dicyanide is primarily characterized by its role as an antidote for cyanide poisoning. It binds cyanide ions with an extraordinarily high binding constant (approximately ), effectively neutralizing their toxic effects by forming stable complexes that can be excreted from the body . In various animal models, including mice and rabbits, cobinamide dicyanide has demonstrated superior efficacy compared to other treatments like hydroxocobalamin in mitigating the effects of cyanide toxicity .

Furthermore, cobinamide dicyanide exhibits protective effects against oxidative stress in cellular models, reducing damage induced by hydrogen sulfide and enhancing cell survival rates under toxic conditions .

Cobinamide dicyanide can be synthesized through several methods involving the modification of vitamin B12 derivatives. One common approach involves the reduction of hydroxocobalamin or cobalamin to yield cobinamide, followed by the addition of cyanide ligands. The synthesis typically requires controlled pH conditions to ensure effective binding of cyanides to the cobalt center. For example, optimal binding occurs at pH levels above 4, with complete binding achieved around pH 6-7 .

Another method involves using transition metal salts (like zinc or copper) in methanol to facilitate the formation of cyano-aqua cobinamides . The purification process often includes high-performance liquid chromatography to ensure high purity levels of the final product.

Cobinamide dicyanide has several critical applications:

- Antidote for Cyanide Poisoning: Its primary application is as an effective treatment for acute cyanide toxicity.

- Antioxidant: Due to its ability to scavenge free radicals, it is being explored for potential therapeutic uses in oxidative stress-related diseases.

- Research Tool: Its unique properties make it valuable in biochemical research for studying metal ion interactions and oxidative stress mechanisms.

Studies have shown that cobinamide dicyanide interacts significantly with thiocyanate ions and other reactive species. Its interactions can be quantitatively assessed using spectroscopic techniques like UV-visible spectroscopy and electron paramagnetic resonance spectroscopy. These studies reveal how cobinamide dicyanide can modulate redox states in biological systems and its potential role in therapeutic applications against oxidative damage .

Cobinamide dicyanide shares structural similarities with other cobalt-containing compounds such as hydroxocobalamin and cobalamin. Below is a comparison highlighting its uniqueness:

| Compound | Binding Affinity for Cyanide | Antioxidant Activity | Solubility | Primary Use |

|---|---|---|---|---|

| Cobinamide Dicyanide | Extremely High (~) | Strong | High | Cyanide antidote |

| Hydroxocobalamin | Moderate (~) | Moderate | Moderate | Cyanide antidote |

| Cobalamin | Low (~) | Moderate | Low | Vitamin supplementation |

Cobinamide dicyanide stands out due to its extremely high binding affinity for cyanides and superior antioxidant activity compared to hydroxocobalamin and cobalamin. This makes it particularly effective in clinical settings for treating cyanide poisoning while also offering protective effects against oxidative stress.

GHS Hazard Statements

H302 (48.1%): Harmful if swallowed [Warning Acute toxicity, oral];

H371 (51.9%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard